6-{[(Methanesulfonyl)oxy]methyl}-4-oxo-4H-pyran-3-yl methanesulfonate
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Overview
Description
(5-methylsulfonyloxy-4-oxopyran-2-yl)methyl methanesulfonate is a complex organic compound that features a pyran ring substituted with methanesulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methylsulfonyloxy-4-oxopyran-2-yl)methyl methanesulfonate typically involves the reaction of a pyran derivative with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate groups. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-methylsulfonyloxy-4-oxopyran-2-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the methanesulfonate groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
(5-methylsulfonyloxy-4-oxopyran-2-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive methanesulfonate groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-methylsulfonyloxy-4-oxopyran-2-yl)methyl methanesulfonate involves the reactivity of its methanesulfonate groups. These groups can act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The compound can also interact with biological molecules, potentially inhibiting enzyme activity by modifying active site residues.
Comparison with Similar Compounds
Similar Compounds
Sulfonimidates: These compounds also contain sulfonate groups and are used in similar applications.
Sulfonamides: Known for their use in medicinal chemistry as antibiotics.
Sulfoximines: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
(5-methylsulfonyloxy-4-oxopyran-2-yl)methyl methanesulfonate is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
5443-45-8 |
---|---|
Molecular Formula |
C8H10O8S2 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
(5-methylsulfonyloxy-4-oxopyran-2-yl)methyl methanesulfonate |
InChI |
InChI=1S/C8H10O8S2/c1-17(10,11)15-4-6-3-7(9)8(5-14-6)16-18(2,12)13/h3,5H,4H2,1-2H3 |
InChI Key |
LQERLLIYCRLTPT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=CC(=O)C(=CO1)OS(=O)(=O)C |
Origin of Product |
United States |
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